5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide
CAS No.: 894002-12-1
Cat. No.: VC4351260
Molecular Formula: C17H14BrFN2O2S
Molecular Weight: 409.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894002-12-1 |
|---|---|
| Molecular Formula | C17H14BrFN2O2S |
| Molecular Weight | 409.27 |
| IUPAC Name | 5-bromo-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H14BrFN2O2S/c1-10-14(8-9-20-16(22)13-6-7-15(18)23-13)24-17(21-10)11-2-4-12(19)5-3-11/h2-7H,8-9H2,1H3,(H,20,22) |
| Standard InChI Key | CCADBIPQNPSKQZ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC=C(O3)Br |
Introduction
"5-Bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide" is a synthetic organic compound that belongs to the class of heterocyclic amides. It features a combination of brominated furan and fluorophenyl-thiazole moieties, which are known for their potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
This compound's structure incorporates:
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A 5-bromo-furan-2-carboxamide group, providing aromatic and electrophilic properties.
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A 4-fluorophenyl-thiazole moiety, which contributes to its bioactivity and lipophilicity.
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A flexible ethyl linker connecting the two functional groups, enhancing molecular adaptability for receptor binding.
Structural Characteristics
The molecular formula of this compound is , with a molar mass of approximately 399.24 g/mol. Its structure is characterized by:
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A bromine atom at the 5-position of the furan ring.
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A thiazole ring substituted with a methyl group and a fluorophenyl group.
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An amide bond linking the furan ring to the ethyl-thiazole chain.
The presence of halogens (bromine and fluorine) enhances the compound's electron-withdrawing properties, potentially improving its pharmacokinetic profile.
Synthesis
The synthesis of "5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide" typically involves:
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Formation of the thiazole core: Reacting 4-fluoroacetophenone with thioamides under cyclization conditions.
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Bromination of furan: Using brominating agents like N-bromosuccinimide (NBS) to selectively brominate the furan ring at the 5-position.
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Amide coupling: Employing coupling reagents such as carbodiimides (e.g., EDCI or DCC) to link the brominated furan carboxylic acid with the thiazole-containing amine.
Biological Activity
Preliminary studies suggest that this compound may exhibit:
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria due to its brominated heterocyclic structure, which disrupts microbial enzymes.
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Potential antifungal properties arising from its electron-withdrawing substituents.
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Anticancer Potential:
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The fluorophenyl-thiazole moiety may interact with cancer cell receptors, inhibiting proliferation pathways.
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Analogous compounds have shown efficacy in inducing apoptosis in breast cancer cell lines (e.g., MCF7).
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Drug-Like Properties:
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Computational studies using SwissADME indicate favorable pharmacokinetics, including high lipophilicity () and good membrane permeability.
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Research Findings
| Property | Observations |
|---|---|
| Molecular Formula | |
| Molar Mass | ~399.24 g/mol |
| Antimicrobial Activity | Active against bacterial strains; moderate antifungal activity observed. |
| Anticancer Screening | Promising results against breast cancer cell lines (e.g., MCF7). |
| Solubility | Soluble in DMSO, DMF; limited solubility in water. |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids/bases. |
Future Directions
Further research on this compound could focus on:
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Molecular Docking Studies: To identify specific protein targets, such as kinases or microbial enzymes.
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SAR Studies: Systematic modification of substituents to optimize biological activity.
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In Vivo Testing: Evaluating pharmacodynamics and pharmacokinetics in animal models.
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Formulation Development: Exploring delivery systems like nanoparticles for enhanced bioavailability.
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